molecular formula C13H17BrOZn B14878156 4-[(Cyclohexyloxy)methyl]phenylZinc bromide

4-[(Cyclohexyloxy)methyl]phenylZinc bromide

Cat. No.: B14878156
M. Wt: 334.6 g/mol
InChI Key: MFKVPBMHBOYZKJ-UHFFFAOYSA-M
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Description

4-[(Cyclohexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the cyclohexyloxy group enhances its stability and reactivity, making it a useful reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

4-[(Cyclohexyloxy)methyl]bromobenzene+Zn4-[(Cyclohexyloxy)methyl]phenylzinc bromide\text{4-[(Cyclohexyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(Cyclohexyloxy)methyl]bromobenzene+Zn→4-[(Cyclohexyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is typically produced in a concentration of 0.25 M in tetrahydrofuran for ease of handling and application.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc group acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the reactants and drive the reaction forward.

    Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both organic and inorganic reactants.

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]phenylzinc bromide is used in a wide range of scientific research applications:

    Chemistry: It is a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]phenylzinc bromide involves the transfer of the phenylzinc group to an electrophilic substrate. This process is facilitated by the presence of a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Cyclohexylzinc bromide
  • Benzylzinc bromide

Uniqueness

4-[(Cyclohexyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which enhances its stability and reactivity compared to other organozinc compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C13H17BrOZn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);cyclohexyloxymethylbenzene

InChI

InChI=1S/C13H17O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h3-4,7-8,13H,2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

MFKVPBMHBOYZKJ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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